10-[({4-(2,3-dimethylphenyl)-5-[4-(4-(2,3-dimethylphenyl)-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)butyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]-10H-phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “10-[({4-(2,3-dimethylphenyl)-5-[4-(4-(2,3-dimethylphenyl)-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)butyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]-10H-phenothiazine” is a complex organic molecule that features multiple functional groups, including phenothiazine, triazole, and sulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route might include:
Formation of the Phenothiazine Core: This can be achieved through the cyclization of diphenylamine with sulfur.
Introduction of the Triazole Ring: This step involves the reaction of hydrazine derivatives with appropriate alkynes or nitriles under acidic or basic conditions.
Attachment of the Dimethylphenyl Groups: This can be done through Friedel-Crafts alkylation or acylation reactions.
Formation of the Sulfanyl Linkages: This step involves the reaction of thiols with appropriate electrophiles.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The phenothiazine core can undergo oxidation to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines or alcohols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Materials Science: Potential use in the development of organic semiconductors or photovoltaic materials.
Biology
Biochemical Probes: Used to study enzyme mechanisms or protein interactions.
Fluorescent Tags: The phenothiazine core can be used as a fluorescent probe in biological imaging.
Medicine
Drug Development: Potential use as a scaffold for the development of new pharmaceuticals.
Antimicrobial Agents: The triazole ring is known for its antimicrobial properties.
Industry
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments.
Polymer Additives: Used as stabilizers or plasticizers in polymer production.
Wirkmechanismus
The compound exerts its effects through various mechanisms depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The phenothiazine core is known to intercalate with DNA, while the triazole ring can inhibit enzymes by binding to their active sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenothiazine Derivatives: Chlorpromazine, promethazine.
Triazole Derivatives: Fluconazole, itraconazole.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which allows for a wide range of chemical reactivity and potential applications. The presence of both phenothiazine and triazole moieties makes it a versatile molecule with diverse biological and chemical properties.
Eigenschaften
Molekularformel |
C52H46N8O2S4 |
---|---|
Molekulargewicht |
943.2 g/mol |
IUPAC-Name |
2-[[4-(2,3-dimethylphenyl)-5-[4-[4-(2,3-dimethylphenyl)-5-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-1,2,4-triazol-3-yl]butyl]-1,2,4-triazol-3-yl]sulfanyl]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C52H46N8O2S4/c1-33-17-15-23-37(35(33)3)59-47(53-55-51(59)63-31-49(61)57-39-19-5-9-25-43(39)65-44-26-10-6-20-40(44)57)29-13-14-30-48-54-56-52(60(48)38-24-16-18-34(2)36(38)4)64-32-50(62)58-41-21-7-11-27-45(41)66-46-28-12-8-22-42(46)58/h5-12,15-28H,13-14,29-32H2,1-4H3 |
InChI-Schlüssel |
PSOWNEYKXIJVBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)CCCCC6=NN=C(N6C7=CC=CC(=C7C)C)SCC(=O)N8C9=CC=CC=C9SC1=CC=CC=C18)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.